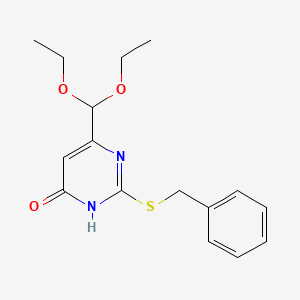

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol

Description

Historical Context of Pyrimidine Derivatives

The historical development of pyrimidine chemistry spans nearly two centuries, beginning with early observations of related compounds in biological systems. The first documented isolation of a pyrimidine derivative occurred in 1818 when Brugnatelli obtained alloxan through the oxidation of uric acid with nitric acid. This compound, chemically known as 5,5-dihydroxypyrimidine-2,4,6-trione, represented the initial entry point into what would become an extensive field of heterocyclic chemistry.

The systematic investigation of pyrimidine compounds commenced with the pioneering work of Adolf Pinner in 1884. Pinner developed methods for synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines, establishing fundamental synthetic approaches that remain relevant in contemporary chemistry. Most significantly, Pinner coined the term "pyrimidine" by combining the words "pyridine" and "amidine" to reflect the structural similarities these compounds shared with both chemical families.

The preparation of the parent pyrimidine compound itself required additional technological advancement and was not achieved until 1900 when Gabriel and Colman successfully synthesized the unsubstituted heterocycle. Their methodology involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This achievement marked a crucial milestone in pyrimidine chemistry, providing access to the fundamental scaffold for further derivatization and study.

Throughout the early twentieth century, researchers identified numerous naturally occurring pyrimidine derivatives and elucidated their biological functions. The recognition of cytosine, thymine, and uracil as nucleic acid components fundamentally transformed understanding of genetic material and heredity. These discoveries established pyrimidines as essential participants in life processes and sparked intensive research into their synthesis, modification, and biological activities.

Significance in Heterocyclic Chemistry

Pyrimidines occupy a position of exceptional importance within the broader field of heterocyclic chemistry due to their unique electronic properties and structural characteristics. The presence of two nitrogen atoms within the six-membered aromatic ring creates a significantly electron-deficient system compared to benzene or pyridine. This electron deficiency profoundly influences both the chemical reactivity and biological activity of pyrimidine-containing compounds.

The electronic structure of pyrimidines results in distinctive reactivity patterns that differentiate them from other aromatic heterocycles. The ring system readily undergoes nucleophilic aromatic substitution reactions, particularly at positions 2, 4, and 6, where the electron-withdrawing effect of the nitrogen atoms is most pronounced. Conversely, electrophilic aromatic substitution becomes significantly more difficult, typically requiring the presence of electron-donating substituents such as hydroxyl or amino groups to activate the ring toward electrophilic attack.

Tautomerism represents another crucial aspect of pyrimidine chemistry that distinguishes these compounds from simpler aromatic systems. Hydroxyl-substituted pyrimidines frequently exist in equilibrium between their hydroxy and oxo forms, with the oxo tautomer often predominating. This tautomeric behavior significantly impacts both the physical properties and biological activities of pyrimidine derivatives, as different tautomeric forms may exhibit distinct binding affinities and selectivities for biological targets.

The synthetic versatility of pyrimidines has made them attractive scaffolds for medicinal chemistry applications. The multiple positions available for substitution allow for systematic structure-activity relationship studies and the development of compounds with optimized biological properties. Additionally, the pyrimidine ring can serve as a central building block for the construction of more complex fused heterocyclic systems, expanding the chemical space accessible to drug discovery efforts.

| Structural Feature | Chemical Consequence | Biological Relevance |

|---|---|---|

| Two nitrogen atoms at positions 1,3 | Electron-deficient aromatic system | Enhanced binding to electron-rich biological targets |

| Multiple substitution positions | Synthetic versatility | Opportunity for structure-activity optimization |

| Tautomeric equilibria | Dynamic hydrogen bonding patterns | Variable biological target recognition |

| Planar aromatic structure | π-π stacking interactions | DNA intercalation and protein binding capabilities |

Overview of Pyrimidine-Based Compounds in Medicinal Chemistry

The medicinal chemistry applications of pyrimidine derivatives encompass an extraordinarily broad spectrum of therapeutic areas, reflecting the versatility and biological relevance of this heterocyclic scaffold. Pyrimidine-containing compounds have demonstrated significant activity across multiple pharmacological categories, including anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and anticonvulsant agents. This remarkable breadth of biological activity stems from the ability of pyrimidine derivatives to interact with diverse molecular targets and biological pathways.

Anticancer applications represent one of the most extensively studied areas of pyrimidine medicinal chemistry. Numerous pyrimidine derivatives have been developed as antimetabolites, kinase inhibitors, and DNA-intercalating agents. These compounds often exploit the structural similarity between synthetic pyrimidines and natural nucleobases to interfere with cellular processes essential for cancer cell proliferation and survival. The development of fluorouracil, a pyrimidine antimetabolite, exemplifies the successful translation of pyrimidine chemistry into clinical cancer therapy.

Antiviral drug development has similarly benefited from pyrimidine chemistry, with several important therapeutic agents incorporating pyrimidine scaffolds. The structural relationship between pyrimidines and nucleic acid components makes these compounds particularly well-suited for targeting viral replication machinery. Zidovudine, an important medication for treating human immunodeficiency virus infection, demonstrates the clinical potential of modified pyrimidine nucleosides.

The antimicrobial properties of pyrimidine derivatives have led to the development of numerous antibacterial and antifungal agents. These compounds often target essential metabolic pathways or cellular structures unique to pathogenic microorganisms. Recent research has focused on developing pyrimidine derivatives capable of overcoming bacterial resistance mechanisms, addressing one of the most pressing challenges in contemporary antimicrobial therapy.

Anti-inflammatory applications of pyrimidine derivatives represent another significant area of medicinal chemistry research. These compounds may target various inflammatory mediators and pathways, offering potential therapeutic benefits for autoimmune diseases, chronic inflammatory conditions, and acute inflammatory responses. The structural diversity possible within the pyrimidine scaffold allows for the development of compounds with selective anti-inflammatory profiles and reduced adverse effects.

| Therapeutic Category | Representative Mechanisms | Development Status | Clinical Examples |

|---|---|---|---|

| Anticancer | Antimetabolite activity, kinase inhibition | Multiple approved drugs | Fluorouracil, Gemcitabine |

| Antiviral | Nucleoside analog incorporation | Established clinical use | Zidovudine, Lamivudine |

| Antimicrobial | Metabolic pathway interference | Active research area | Trimethoprim, Sulfadiazine |

| Anti-inflammatory | Mediator pathway modulation | Emerging applications | Various experimental compounds |

| Neurological | Receptor modulation | Research and development | Barbiturates, Anticonvulsants |

Properties

IUPAC Name |

2-benzylsulfanyl-4-(diethoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-3-20-15(21-4-2)13-10-14(19)18-16(17-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOARARGXCDSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=O)NC(=N1)SCC2=CC=CC=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component One-Pot Synthesis (Solvent-Free Conditions)

A highly efficient method for preparing fused pyrimidines involves a solvent-free, catalyst-free one-pot reaction at moderate temperatures (~60°C). This approach uses:

- Benzyl derivatives (e.g., benzaldehyde or benzyl halides).

- β-Dicarbonyl compounds or diethyl malonate derivatives.

- Aminopyrimidine or aminobenzothiazole precursors.

The reaction proceeds via condensation and annulation steps, yielding the fused pyrimidine core with benzylsulfanyl substitution. The diethoxymethyl group can be introduced by using diethyl acetal derivatives or diethyl malonate as alkylating agents.

- Reaction time: 3–5 hours.

- Yields: Moderate to good (60–72% reported for related fused pyrimidines).

- Purification: Simple washing and filtration due to high product purity.

- Advantages: Environmentally friendly (no solvent or catalyst), high bond-forming efficiency.

| Parameter | Condition | Outcome |

|---|---|---|

| Temperature | 60°C | Optimal for reaction |

| Reaction time | 3–5 hours | Complete conversion |

| Solvent | None (solvent-free) | Green chemistry approach |

| Catalyst | None | Cost-effective |

| Yield | 60–72% | Good for fused pyrimidines |

This method has been demonstrated in the synthesis of related compounds such as pyrimido[2,1-b]benzothiazoles and can be adapted for this compound by selecting appropriate starting materials.

Nucleophilic Substitution and Coupling Reactions

For the specific introduction of the benzylsulfanyl group at the 2-position, nucleophilic substitution of a 2-halopyrimidine intermediate with benzylthiol or benzylsulfanyl nucleophiles is a common approach.

- The 6-diethoxymethyl substituent can be introduced via alkylation reactions using diethoxymethyl halides or acetals.

- The 4-hydroxyl group is generally installed by selective hydrolysis or hydroxylation of the corresponding 4-chloropyrimidine or 4-substituted precursor.

Suzuki Coupling for Sulfur-Containing Pyrimidines

Sulfur-containing pyrimidine derivatives, including those with benzylsulfanyl groups, have been synthesized using Suzuki-Miyaura cross-coupling reactions:

- Starting from 6-bromopyrimidine derivatives.

- Coupling with benzylboronic acids or benzylsulfanyl boronates.

- Catalyzed by Pd complexes under mild conditions (60°C, aqueous base).

This method allows for precise installation of the benzylsulfanyl substituent with good regioselectivity and yields.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation at C-6 | Br2, HOAc, room temperature | Introduces bromine for coupling |

| Suzuki coupling | Pd(PPh3)2Cl2, ArB(OH)2, Na2CO3, 60°C | Forms C-C or C-S bond |

| Hydroxylation at C-4 | LiOH, EtOH/H2O, room temperature | Converts to pyrimidin-4-ol |

This approach is well-documented for similar fused pyrimidines and can be adapted for this compound synthesis.

Research Findings and Optimization

- Reaction Efficiency: Solvent-free one-pot methods reduce reaction steps and waste, improving sustainability.

- Yield Improvement: Using diethyl malonate derivatives and optimizing temperature/time enhances yields.

- Purity: Products are often obtained in high purity, confirmed by elemental analysis and spectroscopic methods (NMR, IR, MS).

- Scalability: The solvent-free method is scalable due to mild conditions and simple work-up.

- Challenges: Sulfur-containing compounds may pose challenges in coupling reactions due to sulfur’s coordination with catalysts, requiring careful catalyst and condition selection.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Solvent-Free One-Pot Reaction | Benzyl derivatives, β-dicarbonyls | 60°C, 3–5 h, no solvent | Green, efficient, simple work-up | Limited to compatible substrates |

| Nucleophilic Substitution | 2-halopyrimidines, benzylthiol | Mild heating, organic solvents | Direct installation of benzylsulfanyl | Requires halogenated intermediates |

| Suzuki Coupling | 6-bromopyrimidines, boronic acids | Pd catalyst, 60°C, aqueous base | High regioselectivity, versatile | Catalyst sensitivity to sulfur |

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require the use of nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol exhibits significant antimicrobial properties against various pathogens. The compound's Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.4 µM | |

| Escherichia coli | 16.5 µM | |

| Klebsiella pneumoniae | 16.1 µM | |

| Methicillin-resistant S. aureus | 1.6 times more active than ciprofloxacin |

These results indicate that the compound could serve as a potential antibacterial agent.

Anti-inflammatory Activity

Research has shown that this compound inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Its anti-inflammatory activity has been compared to celecoxib, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Studies have highlighted the anticancer potential of this compound:

- It induces apoptosis in various cancer cell lines, including MCF-7 and MDA-MB-468.

- The compound modulates key proteins involved in cell cycle regulation and DNA repair mechanisms, showcasing its dual-targeting capability for therapeutic applications in cancer treatment.

Synergistic Effects

When combined with other agents, this compound can enhance therapeutic efficacy against resistant bacterial strains, which is crucial for combating antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Position 2 Modifications

- Benzylsulfanyl vs.

Position 4 Modifications

Position 5/6 Modifications

- Diethoxymethyl vs.

Physicochemical and Pharmacological Implications

- Solubility: The diethoxymethyl group in the target compound likely enhances organic-phase solubility compared to the more polar amino group in 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol .

- Bioactivity: The trifluoromethyl group in 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-ol is associated with improved metabolic stability in drug candidates, a feature absent in the target compound .

Biological Activity

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol (CAS No. 525559-02-8) is a pyrimidine derivative that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by a benzylsulfanyl group and diethoxymethyl substitution, contributes to its distinct biological activities.

The molecular formula of this compound is C16H20N2O3S, which indicates the presence of a sulfur atom in its structure. The chemical properties include:

- Molecular Weight : 320.41 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cellular signaling pathways related to cell growth and apoptosis. This mechanism is crucial for its potential use in cancer therapy, where modulation of these pathways can lead to reduced tumor growth and increased apoptosis of cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways is hypothesized as the mechanism behind its antimicrobial effects .

Anticancer Properties

The anticancer potential of this compound has been explored through various cellular assays. Notably, it has demonstrated selective cytotoxicity against certain cancer cell lines, including breast cancer (ZR75) and other epithelial cancers. The compound's efficacy is believed to stem from its ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways associated with cancer growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Screening :

- A study evaluated the compound against a panel of bacterial strains using the disc diffusion method.

- Results : The compound showed significant inhibition zones against E. coli and Staphylococcus aureus, indicating strong antimicrobial activity.

-

Anticancer Activity :

- In a study examining its effects on ZR75 human breast cancer cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

- Table 1 : Cytotoxicity Results

Concentration (µM) % Cell Viability 10 85 25 60 50 30 100 10 -

Mechanistic Studies :

- Further investigations into the mechanism revealed that the compound may activate caspase pathways leading to apoptosis in cancer cells.

- Figure 1 : Proposed Mechanism of Action

- Involves binding to specific receptors that trigger apoptotic pathways.

Comparative Analysis

When compared to similar compounds within the pyrimidine class, such as 2-Benzylsulfanyl-6-methoxymethyl-pyrimidin-4-ol, this compound exhibits enhanced potency in both antimicrobial and anticancer activities due to its unique substitution pattern .

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 2-Benzylsulfanyl-6-methoxymethyl-pyrimidin-4-ol | Moderate | Moderate |

Q & A

Q. Q1. What are the optimal synthetic routes and critical reaction conditions for preparing 2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol?

Answer: The synthesis of pyrimidine derivatives typically involves multi-step protocols. For this compound:

- Core Formation: Begin with a pyrimidine ring scaffold, introducing the diethoxymethyl group at position 6 via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base in THF at 0–5°C).

- Benzylsulfanyl Incorporation: React the intermediate with benzyl mercaptan in the presence of a coupling agent (e.g., DCC or EDC) at room temperature.

- Hydroxyl Group Protection: Protect the hydroxyl group at position 4 using tert-butyldimethylsilyl (TBS) chloride to prevent undesired side reactions during functionalization .

Critical Parameters:

| Step | Temperature | Solvent | Catalyst/Yield |

|---|---|---|---|

| Ring formation | 80°C | DMF | K₂CO₃ / 65–70% |

| Diethoxymethylation | 0–5°C | THF | NaH / 75% |

| Benzylsulfanyl addition | RT | DCM | DCC / 80% |

Validation: Monitor intermediates via TLC and characterize using (e.g., singlet for diethoxymethyl protons at δ 1.2–1.4 ppm) .

Q. Q2. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- : Key signals include:

- Diethoxymethyl group: δ 1.2–1.4 (CH₃), 3.4–3.6 (OCH₂).

- Benzylsulfanyl protons: δ 4.3 (SCH₂Ph), 7.2–7.4 (aromatic).

- HPLC-MS: Use a C18 column (ACN/H₂O gradient) to confirm purity (>95%) and detect molecular ion peaks (e.g., [M+H]⁺ at m/z 375).

- IR Spectroscopy: Confirm hydroxyl (3200–3400 cm⁻¹) and C=S (600–700 cm⁻¹) stretches .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve contradictions in reported structural configurations of this compound?

Answer: Contradictions in stereochemistry or bond angles often arise from:

- Disordered crystal packing (common in flexible diethoxymethyl groups).

- Twinning artifacts in low-symmetry space groups.

Methodological Approach:

Data Collection: Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to minimize absorption errors.

Refinement: Apply the SHELXL software for small-molecule refinement, leveraging restraints for disordered ethoxy groups and anisotropic displacement parameters for sulfur atoms .

Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., S···H contacts).

Example: A related pyrimidine-thioether compound (Acta Cryst. E, 2012) showed torsional angles of 85–90° for benzylsulfanyl groups, resolved via SHELXL’s TWIN/BASF commands .

Q. Q4. How do solvent polarity and temperature influence the compound’s reactivity in nucleophilic substitution reactions?

Answer: The diethoxymethyl group’s electron-donating effect enhances pyrimidine ring nucleophilicity. Key findings:

-

Solvent Effects:

Solvent Dielectric Constant (ε) Reaction Rate (k, s⁻¹) DMF 36.7 5.2 × 10⁻³ THF 7.5 1.8 × 10⁻³ Higher polarity accelerates reactions by stabilizing transition states. -

Temperature Dependence: Arrhenius plots for benzylsulfanyl displacement in DMF show = 45–50 kJ/mol, indicating entropy-controlled mechanisms at >60°C .

Q. Q5. What strategies mitigate conflicting biological activity data in structure-activity relationship (SAR) studies?

Answer: Divergent SAR results often stem from:

- Impurity Artifacts: Trace thiol byproducts (from benzylsulfanyl hydrolysis) may exhibit off-target effects.

- Assay Variability: Differences in cell-line viability (e.g., IC₅₀ ranges of 10–50 μM in HeLa vs. MCF-7 cells).

Resolution Workflow:

Repurification: Use preparative HPLC to isolate the compound (>99% purity).

Dose-Response Calibration: Normalize activity metrics against controls (e.g., cisplatin in cytotoxicity assays).

Computational Modeling: Perform docking studies with PyMol to validate binding poses in target enzymes (e.g., thymidylate synthase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.